Cas no 87816-74-8 (Flufenamic Acid Glucuronide)

Flufenamic Acid Glucuronide 化学的及び物理的性質
名前と識別子
-
- Flufenamic Acid Glucuronide
- Flufenamic Acid Impurity 3
-
- インチ: 1S/C20H18F3NO8/c21-20(22,23)9-4-3-5-10(8-9)24-12-7-2-1-6-11(12)18(30)32-19-15(27)13(25)14(26)16(31-19)17(28)29/h1-8,13-16,19,24-27H,(H,28,29)/t13-,14-,15+,16-,19-/m0/s1
- InChIKey: KYJAGMJCIQJSBN-NAHJCDBISA-N
- ほほえんだ: N(C1C=CC=C(C(F)(F)F)C=1)C1C=CC=CC=1C(=O)O[C@H]1[C@@H]([C@@H](O)[C@H](O)[C@@H](C(=O)O)O1)O
じっけんとくせい
- 色と性状: No data available
- 密度みつど: Not available
- ゆうかいてん: >151°C (dec.)
- ふってん: Not available
- フラッシュポイント: Not available
- ようかいど: Methanol (Slightly)
- じょうきあつ: Not available
Flufenamic Acid Glucuronide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Hygroscopic, -20?°C Freezer, Under inert atmosphere
Flufenamic Acid Glucuronide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | F435005-10mg |
(2s,3s,4s,5r,6s)-3,4,5-trihydroxy-6-((2-((3-(trifluoromethyl)phenyl)amino)benzoyl)oxy)tetrahydro-2h-pyran-2-carboxylicacid |
87816-74-8 | 10mg |
¥8880.00 | 2023-09-15 | ||
TRC | F435005-10mg |
Flufenamic Acid Glucuronide |
87816-74-8 | 10mg |
$1045.00 | 2023-05-18 | ||
TRC | F435005-5mg |
Flufenamic Acid Glucuronide |
87816-74-8 | 5mg |
$557.00 | 2023-05-18 | ||
TRC | F435005-2.5mg |
Flufenamic Acid Glucuronide |
87816-74-8 | 2.5mg |
$ 253.00 | 2023-09-07 | ||
AN HUI ZE SHENG Technology Co., Ltd. | F435005-2.5mg |
(2s,3s,4s,5r,6s)-3,4,5-trihydroxy-6-((2-((3-(trifluoromethyl)phenyl)amino)benzoyl)oxy)tetrahydro-2h-pyran-2-carboxylicacid |
87816-74-8 | 2.5mg |
¥2100.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | F435005-5mg |
(2s,3s,4s,5r,6s)-3,4,5-trihydroxy-6-((2-((3-(trifluoromethyl)phenyl)amino)benzoyl)oxy)tetrahydro-2h-pyran-2-carboxylicacid |
87816-74-8 | 5mg |
¥4680.00 | 2023-09-15 | ||
A2B Chem LLC | AX39900-25mg |
FlufenamicAcidGlucuronide |
87816-74-8 | 25mg |
$2042.00 | 2024-04-19 | ||
TRC | F435005-25mg |
Flufenamic Acid Glucuronide |
87816-74-8 | 25mg |
$ 1978.00 | 2023-09-07 | ||
AN HUI ZE SHENG Technology Co., Ltd. | F435005-25mg |
(2s,3s,4s,5r,6s)-3,4,5-trihydroxy-6-((2-((3-(trifluoromethyl)phenyl)amino)benzoyl)oxy)tetrahydro-2h-pyran-2-carboxylicacid |
87816-74-8 | 25mg |
¥16800.00 | 2023-09-15 | ||
A2B Chem LLC | AX39900-2.5mg |
FlufenamicAcidGlucuronide |
87816-74-8 | 2.5mg |
$371.00 | 2024-04-19 |
Flufenamic Acid Glucuronide 関連文献
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
Flufenamic Acid Glucuronideに関する追加情報
Flufenamic Acid Glucuronide: A Comprehensive Overview
Flufenamic Acid Glucuronide (CAS No: 87816-74-8) is a significant compound in the field of pharmacology and medicinal chemistry. This compound is a glucuronide derivative of flufenamic acid, which is widely recognized for its anti-inflammatory and analgesic properties. The glucuronidation process plays a crucial role in the metabolism of various drugs, and in this case, it enhances the pharmacokinetic profile of flufenamic acid, making it more suitable for therapeutic applications.
The chemical structure of Flufenamic Acid Glucuronide is characterized by the presence of a glucuronic acid moiety attached to the flufenamic acid backbone. This modification not only improves the solubility and stability of the compound but also influences its bioavailability. Recent studies have highlighted the importance of glucuronidation in drug metabolism, particularly in relation to drug-drug interactions and toxicity profiles. Understanding these aspects is essential for optimizing drug delivery systems and ensuring patient safety.
One of the most notable applications of Flufenamic Acid Glucuronide is in the treatment of inflammatory conditions such as arthritis and other musculoskeletal disorders. The anti-inflammatory activity of this compound has been extensively studied, with recent research emphasizing its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. Moreover, advancements in analytical techniques have enabled researchers to better characterize the pharmacokinetics of Flufenamic Acid Glucuronide, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
Another critical area of research surrounding Flufenamic Acid Glucuronide involves its role in drug delivery systems. The glucuronide moiety has been shown to enhance the targeting efficiency of drugs to specific tissues, reducing systemic side effects and improving therapeutic outcomes. For instance, studies have demonstrated that Flufenamic Acid Glucuronide can be effectively encapsulated within nanoparticles or liposomes, enabling controlled release and sustained therapeutic effects.
In addition to its pharmacological applications, Flufenamic Acid Glucuronide has also gained attention for its potential in diagnostic imaging. The compound's ability to bind to specific receptors or enzymes makes it a promising candidate for developing imaging agents that can provide real-time visualization of inflammatory processes in vivo. This emerging application underscores the versatility of Flufenamic Acid Glucuronide across multiple domains of biomedical research.
Recent advancements in computational chemistry have further expanded our understanding of Flufenamic Acid Glucuronide's molecular interactions. Molecular docking studies have revealed key binding sites on COX enzymes that are critical for its anti-inflammatory activity. These findings not only validate existing therapeutic applications but also pave the way for the development of next-generation anti-inflammatory agents with improved efficacy and reduced side effects.
From a regulatory perspective, Flufenamic Acid Glucuronide must adhere to stringent safety standards before being approved for clinical use. Ongoing research is focused on evaluating its long-term safety profile, particularly with regard to potential hepatotoxicity or nephrotoxicity. Preliminary results indicate that Flufenamic Acid Glucuronide exhibits a favorable safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), making it a promising alternative for patients who cannot tolerate conventional therapies.
In conclusion, Flufenamic Acid Glucuronide (CAS No: 87816-74-8) represents a significant advancement in drug development, offering innovative solutions for treating inflammatory diseases while minimizing adverse effects. Its unique chemical structure, coupled with cutting-edge research findings, positions it as a key player in future therapeutic strategies.
87816-74-8 (Flufenamic Acid Glucuronide) 関連製品
- 68366-38-1(Butanoic acid, 4-(methylsulfinyl)-2-[[(phenylmethoxy)carbonyl]amino]-,(2S)-)
- 5552-47-6(6-Iodoquinolin-8-amine)
- 2803859-87-0(1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate)
- 2193058-88-5(methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers)
- 2243515-59-3(Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate)
- 1261815-31-9(6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid)
- 2171730-14-4(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acid)
- 1805316-60-2(Ethyl 5-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate)
- 2341-27-7(2-(Difluoromethoxy)quinoline)
- 1804028-54-3(3-Cyano-2,5-difluoro-4-(trifluoromethoxy)pyridine)




